Linzagolix choline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

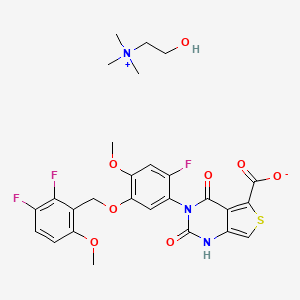

リンザゴリクス コリンは、Yseltyというブランド名で販売されている、小分子、非ペプチド、経口活性型ゴナドトロピン放出ホルモンアンタゴニストです。 これは主に、生殖年齢にある成人女性の子宮筋腫の中等度から重度の症状の治療に使用されます . リンザゴリクス コリンは、ゴナドトロピン放出ホルモン受容体を選択的に阻害することにより、エストロゲンやプロゲステロンなどの性ホルモンの分泌を抑制します .

準備方法

合成ルートと反応条件: リンザゴリクス コリンの合成には、複数のステップが含まれます。最初のステップには、ジメチルマレエートとメチルチオグリコール酸を塩基性条件下で反応させて中間体を生成することが含まれます。 この中間体は、環化や官能基の修飾などのさらなる反応を受けて、最終生成物を生成します .

工業生産方法: リンザゴリクス コリンの工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。 これには、高効率リアクター、厳格な品質管理対策、および精製技術を使用して、最終生成物の均一性と純度を確保することが含まれます .

化学反応の分析

Table 1: Synthetic Steps and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Yield |

|---|---|---|---|

| 1.1 | Cyclization | Dimethyl maleate, methylthioglycolate, basic conditions | Cyclic mercaptan 35.3 (crystalline solid) |

| 1.2 | Semmler–Wolff Aromatization | Hydroxylamine hydrochloride (pyridine), strong acidic conditions | Aminothiophene 35.5 |

| 1.3 | Carbamate Formation | Phenyl chloroformate | Intermediate 35.6 (92% yield) |

| 2.1 | Borohydride Reduction | Sodium borohydride | Alcohol intermediate |

| 2.2 | Ether Formation | Phenol 35.8, tetrabutylammonium bromide, basic conditions | Ether 35.9 (89% yield) |

| 2.3 | Nitration & Reduction | HNO₃/H₂SO₄ (nitration), Raney-Ni (reduction) | Aniline 35.11 |

| 2.4 | Urea Formation | Basic coupling of 35.6 and 35.11 | Thiophenyl urea 35.12 |

| 2.5 | Cyclization & Salt Formation | LiOH (hydrolysis), choline bicarbonate | Linzagolix choline |

Mechanistic Highlights :

-

Aromatization : The Semmler–Wolff reaction converts cyclic thiols to aminothiophenes via oxime intermediates under acidic conditions .

-

Ether Synthesis : Bromide generation in situ facilitates nucleophilic substitution with phenol derivatives .

Metabolic Reactions and Enzymatic Biotransformation

Linzagolix undergoes hepatic metabolism primarily via cytochrome P450 enzymes, producing demethylated metabolites (DrugBank , PMC ):

Table 2: Major Metabolic Pathways

| Enzyme | Metabolite | Reaction Type | Clinical Relevance |

|---|---|---|---|

| CYP2C9 | KP017 | Oxidative demethylation | Minor circulating metabolite (<10% exposure) |

| CYP2C8/3A4 | KP046 | Oxidative demethylation | Minor circulating metabolite |

Key Observations :

-

Parent Drug Dominance : Unchanged linzagolix constitutes >90% of systemic exposure, with metabolites contributing minimally .

-

Excretion : ~67% excreted renally as parent drug; ~33% fecal elimination .

Reaction Stability and Optimization

-

pH Sensitivity : The thiophene and urea motifs require controlled acidic/basic conditions to prevent degradation during synthesis .

-

Temperature : Nitration and reduction steps demand precise thermal control to avoid byproducts .

Comparative Analysis with Analogues

Unlike peptide-based GnRH antagonists (e.g., cetrorelix), linzagolix’s non-peptide structure enables oral bioavailability due to:

科学的研究の応用

Uterine Fibroids

Linzagolix choline has been extensively studied for its efficacy in treating uterine fibroids. In clinical trials, particularly the PRIMROSE studies, linzagolix demonstrated significant improvements in symptoms:

- Efficacy : In a 24-week trial, responder rates were reported at 56.4% for the 100 mg dose and 89.3% for the 200 mg dose with add-back therapy (ABT) involving estrogen and progestin .

- Safety : Common adverse effects included hot flushes and headaches; however, these were generally mild and manageable .

Endometriosis

Linzagolix is also being investigated for its potential benefits in treating endometriosis. By reducing estrogen levels, it may help alleviate pain and other symptoms associated with this condition. Ongoing research continues to evaluate its long-term efficacy and safety profile in this context .

Comparative Analysis with Other Treatments

This compound is often compared with other GnRH receptor antagonists such as:

| Compound | Indications | Administration Route | Approval Year |

|---|---|---|---|

| Linzagolix | Uterine fibroids, endometriosis | Oral | 2022 |

| Cetrorelix | IVF protocols | Subcutaneous | 2000 |

| Relugolix | Prostate cancer, uterine fibroids | Oral | 2020 |

| Elagolix | Endometriosis | Oral | 2018 |

Linzagolix stands out due to its oral administration route and specific receptor binding affinity, which may enhance patient compliance and therapeutic outcomes .

Case Studies and Clinical Trials

- PRIMROSE Study Results :

- Safety Profile Evaluation :

作用機序

類似化合物との比較

生物活性

Linzagolix choline is a novel, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist developed for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis. This article provides a detailed overview of its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on recent studies and clinical trials.

Pharmacodynamics

Linzagolix exerts its biological effects by selectively binding to GnRH receptors in the pituitary gland, inhibiting the action of GnRH. This blockade leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which subsequently decreases serum levels of estradiol and progesterone. The modulation of these hormones is crucial for managing conditions like uterine fibroids, which are significantly influenced by estrogen levels.

- Mechanism of Action : Linzagolix prevents the activation of GnRH receptors, which are coupled with Gαq/11 proteins. This results in decreased intracellular calcium flux and reduced gonadal steroid production .

- Dose-Dependent Effects : In preclinical studies, linzagolix demonstrated an IC50 value of 36.7 nmol/L for inhibiting GnRH-stimulated calcium flux, comparable to other GnRH antagonists such as cetrorelix (IC50 19.9 nmol/L) .

Clinical Efficacy

The efficacy of linzagolix has been primarily evaluated in two pivotal Phase 3 clinical trials known as PRIMROSE 1 and PRIMROSE 2. These trials assessed the drug's effectiveness in reducing heavy menstrual bleeding associated with uterine fibroids.

Study Design

- Population : Women aged 18 to 50 with symptomatic uterine fibroids.

- Interventions : Participants were randomized to receive linzagolix at doses of 100 mg or 200 mg daily, with or without hormonal add-back therapy (ABT), or placebo for 52 weeks .

- Primary Endpoint : The primary endpoint was the reduction in menstrual blood loss to ≤80 mL per cycle and a ≥50% reduction from baseline at week 24.

Results

The results from both trials indicated significant improvements in menstrual bleeding:

| Treatment Group | Response Rate (%) | p-value vs. Placebo |

|---|---|---|

| Linzagolix 100 mg | 56.4 | <0.001 |

| Linzagolix 100 mg + ABT | 66.4 | <0.001 |

| Linzagolix 200 mg | 71.4 | <0.001 |

| Linzagolix 200 mg + ABT | 75.5 | <0.001 |

| Placebo | 35.0 | - |

In PRIMROSE 2, even higher response rates were observed, particularly in the group receiving linzagolix with ABT .

Safety Profile

The safety profile of linzagolix was consistent across both trials, with the most common adverse events being hot flushes (reported in approximately 30-35% of participants). Other side effects included headaches and gastrointestinal disturbances, but serious adverse events were rare .

特性

CAS番号 |

1321816-57-2 |

|---|---|

分子式 |

C27H28F3N3O8S |

分子量 |

611.6 g/mol |

IUPAC名 |

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1 |

InChIキー |

IAIVRTFCYOGNBW-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |

正規SMILES |

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Linzagolix choline; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。